molecular formula C14H14N4OS B6530221 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-92-4

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6530221
CAS RN: 1019096-92-4
M. Wt: 286.35 g/mol
InChI Key: CZGXBCLVEDOJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (NMBP) is a novel small molecule inhibitor that has recently been identified as a potential therapeutic agent for a variety of diseases. NMBP is a member of the benzothiazole family of compounds and has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied extensively in laboratory and animal models, and its potential clinical applications are currently being investigated.

Mechanism of Action

The exact mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes and proteins, such as cyclooxygenase-2. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of several other proteins and enzymes, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In vitro studies have demonstrated that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of proinflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The major advantage of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its relatively low toxicity. It has been shown to be non-toxic to cells and animals at the concentrations used in laboratory experiments. However, the major limitation of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is its relatively slow rate of absorption, which can limit its efficacy in vivo.

Future Directions

The potential applications of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are still being explored. Further research is needed to investigate its potential as a therapeutic agent for a variety of diseases, including cancer and inflammation. In addition, further research is needed to explore its potential as an inhibitor of other enzymes and proteins, and to develop more efficient methods for its synthesis. Other potential future directions for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide include its potential use as an antioxidant, anti-aging agent, and anti-viral agent.

Synthesis Methods

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-yl chloride and 1-methyl-1H-pyrazole-5-carboxylic acid in aqueous methanol. This reaction results in the formation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in an approximately 95% yield.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in laboratory and animal models for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, such as cyclooxygenase-2.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-6-9(2)12-10(7-8)16-14(20-12)17-13(19)11-4-5-15-18(11)3/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGXBCLVEDOJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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